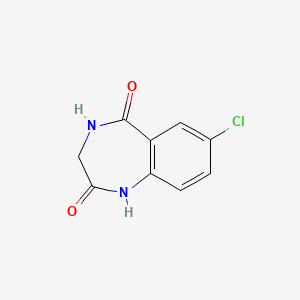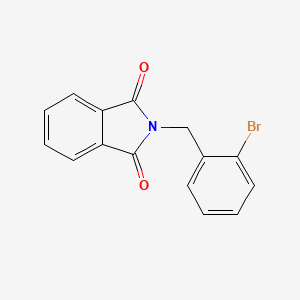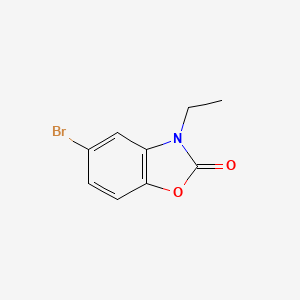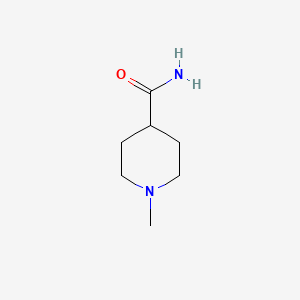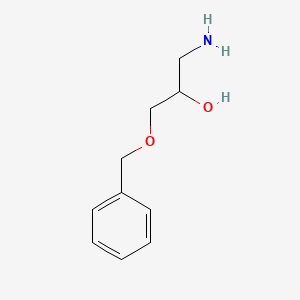
Diphenylpropylphosphine
Descripción general
Descripción
Diphenylpropylphosphine is an organic phosphine compound . It has a molecular formula of C15H17P and is used as an efficient catalyst for organic synthesis .
Synthesis Analysis
The synthesis of Diphenylpropylphosphine involves the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . This method has been found to be a more convenient synthetic route to known dimethyl (1-pyrenyl)phosphine .Molecular Structure Analysis
The molecular structure of Diphenylpropylphosphine can be determined using techniques such as X-ray crystallography . This technique enables researchers to provide structures of crystals of a few microns in size .Chemical Reactions Analysis
Phosphines, including Diphenylpropylphosphine, are ubiquitous across metal coordination chemistry and underpin some of the most famous homogeneous transition metal catalysts . They are also used in the confinement within micro- or nano-environments .Physical And Chemical Properties Analysis
Diphenylpropylphosphine has a boiling point of 304.1±0.0 °C at 760 mmHg and a flash point of 150.5±25.6 °C . It also has a density and various other properties that can be determined using physicochemical analysis techniques .Aplicaciones Científicas De Investigación
Radical Reactions Promotion
Diphenylpropylphosphine plays a significant role in promoting radical reactions. It is used to generate phosphine-centered radical species through various processes such as phosphine–oxidant charge transfer , photoredox catalysis , and electrochemical oxidations . These radical species enable many unprecedented activation modes and reactions, offering novel synthetic approaches to challenging molecular structures.
Organic Synthesis
In organic chemistry, Diphenylpropylphosphine is utilized as an effective catalyst or reagent. It facilitates various modern organic transformations, including both racemic and enantioselective reactions . Its ability to promote single-electron-transfer (SET) reactions has recently gained popularity, providing efficient methods for synthesizing complex molecular structures.
Phosphine Organocatalysis
This compound has seen extensive development as an organocatalyst. Tertiary phosphines, like Diphenylpropylphosphine, are used as promoters for chemo-, regio-, and stereoselective transformations in organic reactions . The methodologies developed with tertiary phosphines are crucial for electron-pair-transfer reactions.
Research and Development
Diphenylpropylphosphine is a subject of ongoing research and development. Its properties and potential applications are continuously being explored to improve existing methods and discover new uses within the field of chemistry .
Chemical Synthesis
It is also involved in the synthesis of various chemicals, where its properties as a tertiary phosphine are leveraged to create new compounds and materials with desired characteristics .
Safety and Hazards
Mecanismo De Acción
Target of Action
Diphenylpropylphosphine is a compound used in organic synthesis
Biochemical Pathways
Phosphine compounds can potentially inhibit metabolic enzymes, as they mimic the phosphates and carboxylates of biological molecules . .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of Diphenylpropylphosphine are not well-documented in the literature. As a phosphine compound, it is likely to have unique pharmacokinetic properties due to its chemical structure. The specific adme properties and their impact on bioavailability require further investigation .
Propiedades
IUPAC Name |
diphenyl(propyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXGWYDSLJUQLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30997873 | |
| Record name | Diphenyl(propyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7650-84-2 | |
| Record name | Diphenylpropylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7650-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, diphenylpropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl(propyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30997873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenylpropylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diphenylpropylphosphine contribute to the formation of nanocrystals, and what role does its reactivity play?
A1: Diphenylpropylphosphine (DPP), when combined with chalcogenides like sulfur or selenium, forms precursors that play a crucial role in controlling the composition and morphology of semiconductor nanocrystals, such as CdS and CdSe. [] The reactivity of the phosphine-chalcogenide precursor, influenced by the phosphine's structure, directly impacts the characteristics of the resulting nanocrystals. For instance, a higher reactivity generally leads to a higher selenium content in CdS(1-x)Se(x) quantum dots and influences the alloying behavior (core/shell vs. alloys). [] Additionally, in the synthesis of CdS and CdSe nanorods, the aspect ratio (length-to-diameter) is inversely proportional to the reactivity of the DPP-chalcogenide precursor. [] This control stems from the delicate balance of precursor decomposition and crystal growth kinetics governed by the phosphine's reactivity.
Q2: What is the significance of the structural characterization of [Cu3WIS4(C15H17P)3] and what insights does it offer?
A2: The structural characterization of the neutral W/S/Cu cluster, [Cu3WIS4(C15H17P)3], reveals a unique half-open cubane-like skeleton. [] In this structure, Diphenylpropylphosphine acts as a ligand, coordinating to one of the copper atoms. [] The copper atoms exhibit different coordination environments, impacting the cluster's overall stability and reactivity. [] Understanding these structural details is crucial for comprehending the cluster's potential applications in areas like catalysis or materials science.
Q3: How does Diphenylpropylphosphine influence the luminescence properties of copper iodide clusters?
A3: Diphenylpropylphosphine, when coordinated to copper(I) iodide clusters, significantly affects their luminescence properties. [] The specific arrangement of the Diphenylpropylphosphine ligands around the copper iodide core influences the cluster's electronic structure, leading to variations in their emission behavior. Notably, some clusters exhibit reversible luminescence thermochromism, where the intensity of emitted light changes with temperature. [] This property arises from the presence of two different electronic transitions, one centered on the cluster and another exhibiting mixed characteristics, influenced by the ligand field. [] This thermochromic behavior holds promise for applications in temperature sensing and optical switching devices.
Q4: Can you elaborate on the application of Diphenylpropylphosphine in the context of Lewis acid-base pairs and CO2 adsorption?
A4: Diphenylpropylphosphine, when introduced to metalated mesoporous materials like Ti-, Al-, or Zr-SBA-15, can create solid-supported Lewis acid-base pairs. [] The phosphine acts as a Lewis base, interacting with the Lewis acidic metal centers on the material's surface. [] This interaction modifies the material's electronic properties and its affinity towards CO2. [] The strength of the Lewis acid-base pair, influenced by the choice of both the metal and the phosphine, directly correlates with the material's CO2 adsorption capacity. [] This finding highlights the potential of Diphenylpropylphosphine-modified materials in carbon capture and storage applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B1362577.png)
